2,5-dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS/c1-7-3-8(2)5-9(4-7)16-13(17)10-6-11(14)18-12(10)15/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRDCTBWBMXGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Core Formation via Cyclization Reactions
The construction of the thiophene ring system serves as the foundational step. Patent US6037478A outlines a cyclization strategy employing 3-mercapto-2-butanone and methyl-3-methoxyacrylate under basic conditions. In this method, a toluene solution of 3-mercapto-2-butanone is reacted with methyl-3-methoxyacrylate in the presence of sodium methoxide (8.5 g, 0.1 equiv.) at 25–35°C. The reaction proceeds via nucleophilic thiolate attack on the α,β-unsaturated ester, followed by intramolecular cyclization to yield a tetrahydrothiophene intermediate. Subsequent acidification with concentrated hydrochloric acid induces aromatization, producing 3-carbomethoxy-4,5-dimethylthiophene.
Table 1: Cyclization Reaction Conditions and Outcomes
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Toluene | |
| Base | Sodium methoxide (0.1 equiv.) | |
| Temperature | 25–35°C | |
| Acidification Agent | Concentrated HCl | |
| Yield | 70–75% (isolated) |
Carboxamide Formation via Coupling Reactions
The final step involves coupling the dichlorinated thiophene carboxylic acid with 3,5-dimethylaniline. WO2020007902A1 details an amidation protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction is performed in dichloromethane at 0–5°C to minimize racemization, with triethylamine serving as a base to scavenge HCl.
Optimized Protocol :
- Dissolve 3-methyl-4,5-dichlorothiophene-2-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane.
- Add EDC (1.2 equiv.), HOBt (1.1 equiv.), and 3,5-dimethylaniline (1.05 equiv.) sequentially.
- Stir at 0–5°C for 6 hours, then warm to room temperature for 12 hours.
- Quench with 5% NaHCO₃, extract with ethyl acetate, and purify via column chromatography (heptane:ethyl acetate = 4:1).
Table 2: Amidation Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Coupling Agents | EDC/HOBt | |
| Solvent | Dichloromethane | |
| Temperature | 0–5°C → RT | |
| Base | Triethylamine | |
| Yield | 82–88% |
Alternative Synthetic Pathways and Comparative Analysis
An alternative route described in CN101314598B involves direct chlorination of a pre-formed thiophene-carboxamide. However, this method suffers from lower regioselectivity (65–70% yield) due to competing sulfonation at the methyl group. By contrast, the sequential cyclization-chlorination-amidation approach achieves superior regiocontrol (>95% purity by HPLC).
Scalability and Industrial Adaptations
Large-scale production necessitates modifications to batch processing. Patent US6037478A highlights the use of molecular sieves (4Å) for drying intermediates, which reduces hydrolysis during distillation. Additionally, substituting toluene with heptane in the cyclization step improves solvent recovery by 30%.
Analytical Characterization and Quality Control
Key analytical data for the final compound include:
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted thiophenes with various functional groups.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
2,5-dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorothiophene: Lacks the carboxamide and 3,5-dimethylphenyl substituents.
N-(3,5-dimethylphenyl)thiophene-3-carboxamide: Lacks the chlorine atoms at the 2 and 5 positions.
Thiophene-3-carboxamide: Lacks both the chlorine atoms and the 3,5-dimethylphenyl substituent.
Uniqueness
2,5-dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide is unique due to the combination of its chlorine atoms, carboxamide group, and 3,5-dimethylphenyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other thiophene derivatives .
Biological Activity
2,5-Dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of:
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Chlorine substituents : Located at the 2 and 5 positions of the thiophene ring.
- Carboxamide group : Contributes to the compound's reactivity and biological interactions.
This structural configuration is significant as it influences the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using human cell lines have shown that it inhibits pro-inflammatory cytokines.
- Case Study : A study conducted by Abdellatif et al. demonstrated that the compound significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these cytokines were found to be 50 µM and 45 µM, respectively.
Anticancer Properties
This compound has shown promise in cancer research. It was evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 10 |
The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and inhibition of cell proliferation.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and microbial resistance.
- Receptor Interaction : The compound could interact with receptors that modulate cell signaling related to inflammation and cancer progression.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5-dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling 2,5-dichlorothiophene-3-carboxylic acid with 3,5-dimethylaniline. A common approach uses coupling agents like ethyl chloroformate (ClCO₂Et) and triethylamine (Et₃N) in dichloromethane (DCM) to activate the carboxylic acid, followed by nucleophilic attack by the aniline derivative. Reaction optimization requires precise stoichiometry (1:1.2 molar ratio of acid to amine) and temperature control (room temperature, 2–4 hours) to minimize side products . Intermediate characterization via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical for tracking reaction progress .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiophene ring (δ 6.8–7.2 ppm for aromatic protons), carboxamide NH (δ 8.1–8.5 ppm), and methyl groups on the phenyl ring (δ 2.2–2.4 ppm) .
- Infrared (IR) Spectroscopy : Key peaks include C=O stretching (~1660 cm⁻¹) for the amide group and C-Cl stretching (~750 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 356.7 for C₁₅H₈Cl₃NOS) and fragmentation patterns .
Q. What are the recommended assays for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) values calculated .
- Anticancer Potential : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM, with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH consumption rates to quantify inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DCM with tetrahydrofuran (THF) for better solubility of intermediates .
- Catalyst Screening : Test carbodiimide-based coupling agents (e.g., EDC/HCl) with catalytic DMAP to enhance amide bond formation efficiency .
- Workup Strategies : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product (>95% purity) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Replicate assays in triplicate with independent compound batches to rule out batch variability .
- Cell Line Validation : Use STR (short tandem repeat) profiling to confirm cell line authenticity and minimize cross-contamination errors .
- Mechanistic Follow-Up : Perform transcriptomic analysis (RNA-seq) or proteomics to identify off-target effects that may explain discrepancies .
Q. What computational strategies predict the compound’s molecular targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of potential targets (e.g., EGFR kinase, PDB ID: 1M17) to simulate ligand-protein interactions. Focus on hydrogen bonding with the carboxamide group and hydrophobic contacts with chlorine substituents .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like ClogP and polar surface area to correlate structural features with bioactivity .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
- Substitution Patterns : Synthesize analogs with varying halogen positions (e.g., 2,4-dichloro vs. 2,5-dichloro) to assess impact on antimicrobial potency .
- Bioisosteric Replacement : Replace the thiophene ring with furan or pyrrole to evaluate electronic effects on enzyme inhibition .
- Methyl Group Effects : Introduce bulkier substituents (e.g., tert-butyl) on the phenyl ring to probe steric hindrance in receptor binding .
Q. What advanced analytical techniques resolve structural ambiguities in crystalline forms?
- Methodological Answer :
- Single-Crystal XRD : Use SHELXL for refinement of crystallographic data to determine bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between aromatic rings .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) to inform formulation strategies .
- HPLC-PDA-MS : Couple high-performance liquid chromatography with photodiode array and mass spectrometry for impurity profiling (<0.1% detection limit) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
